molecular formula C10H14Cl2O2 B14505644 1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate CAS No. 63370-48-9

1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate

Cat. No.: B14505644
CAS No.: 63370-48-9
M. Wt: 237.12 g/mol
InChI Key: QVTPCUHYEZDMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate is a chemical compound with a unique structure that combines a dichloropropane moiety with a cyclohexene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate typically involves the reaction of 1,3-dichloropropan-2-ol with cyclohex-1-ene-1-carboxylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dichloropropane moiety to a propane group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Propane derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloropropan-2-ol: Shares the dichloropropane moiety but lacks the cyclohexene carboxylate group.

    Cyclohex-1-ene-1-carboxylic acid: Contains the cyclohexene carboxylate group but lacks the dichloropropane moiety.

    2-(1-Cyclohexenyl)cyclohexanone: Similar cyclic structure but different functional groups.

Uniqueness

1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate is unique due to its combination of dichloropropane and cyclohexene carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

63370-48-9

Molecular Formula

C10H14Cl2O2

Molecular Weight

237.12 g/mol

IUPAC Name

1,3-dichloropropan-2-yl cyclohexene-1-carboxylate

InChI

InChI=1S/C10H14Cl2O2/c11-6-9(7-12)14-10(13)8-4-2-1-3-5-8/h4,9H,1-3,5-7H2

InChI Key

QVTPCUHYEZDMNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)OC(CCl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.